molecular formula C8H11BrN2O B13167271 4-Bromo-1-(3-tetyrahydropyranyl)imidazole

4-Bromo-1-(3-tetyrahydropyranyl)imidazole

Cat. No.: B13167271
M. Wt: 231.09 g/mol
InChI Key: DMBAKKSXFMEDMC-UHFFFAOYSA-N
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Description

4-Bromo-1-(3-tetrahydropyranyl)imidazole is a heterocyclic compound that features both bromine and tetrahydropyranyl substituents on an imidazole ring Imidazoles are a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(3-tetrahydropyranyl)imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a brominated precursor with a tetrahydropyranyl-protected imidazole. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(3-tetrahydropyranyl)imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of imidazole derivatives, while cyclization reactions can produce fused ring systems .

Scientific Research Applications

4-Bromo-1-(3-tetrahydropyranyl)imidazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition and receptor modulation.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and conductive polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(3-tetrahydropyranyl)imidazole involves its interaction with specific molecular targets. The bromine atom and the imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The tetrahydropyranyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-(3-tetrahydropyranyl)imidazole is unique due to the presence of both bromine and tetrahydropyranyl groups, which confer distinct reactivity and stability. This combination makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

4-bromo-1-(oxan-3-yl)imidazole

InChI

InChI=1S/C8H11BrN2O/c9-8-4-11(6-10-8)7-2-1-3-12-5-7/h4,6-7H,1-3,5H2

InChI Key

DMBAKKSXFMEDMC-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)N2C=C(N=C2)Br

Origin of Product

United States

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